molecular formula C8H6BrNO3 B6226402 methyl 3-bromo-6-formylpyridine-2-carboxylate CAS No. 1379358-38-9

methyl 3-bromo-6-formylpyridine-2-carboxylate

Cat. No. B6226402
CAS RN: 1379358-38-9
M. Wt: 244
InChI Key:
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Description

“Methyl 3-bromo-6-formylpyridine-2-carboxylate” is likely a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with five carbon atoms and one nitrogen atom . The “3-bromo” indicates a bromine atom attached at the 3rd position of the pyridine ring, “6-formyl” suggests a formyl group (-CHO) at the 6th position, and “2-carboxylate” means a carboxylate group (-COO-) at the 2nd position .


Molecular Structure Analysis

The molecular structure would be based on the pyridine ring, with the bromine, formyl, and carboxylate groups attached at the 3rd, 6th, and 2nd positions, respectively . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As a brominated compound, it might undergo reactions typical of organobromine compounds, such as nucleophilic substitution or elimination. The formyl and carboxylate groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to the parent pyridine .

Scientific Research Applications

Methyl 3-bromo-6-formylpyridine-2-carboxylate has been used in a variety of scientific research applications, including drug discovery and development, medicinal chemistry, and biochemistry. In drug discovery and development, this compound has been used to synthesize novel drug candidates with potential therapeutic applications. In medicinal chemistry, this compound has been used to synthesize molecules with potential therapeutic applications. In biochemistry, this compound has been used to synthesize molecules with potential biological and biochemical activities.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-formylpyridine-2-carboxylate is not yet fully understood, but it is believed that the bromine atom in the molecule is responsible for the biological activity of the compound. The bromine atom is thought to interact with biological targets, such as enzymes, receptors, and other molecules, to produce a variety of effects, including inhibition of enzyme activity, modulation of receptor activity, and modulation of other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, but it is believed to have a variety of effects on biological systems. It has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of a variety of receptors, including those involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-bromo-6-formylpyridine-2-carboxylate in lab experiments include its high purity, its low cost, and its versatility as an organic building block. The main limitation of using this compound in lab experiments is that the mechanism of action of the compound is not yet fully understood, so it is difficult to predict the effects of the compound on biological systems.

Future Directions

There are a number of potential future directions for research on methyl 3-bromo-6-formylpyridine-2-carboxylate, including further exploration of its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential use in drug discovery and development, medicinal chemistry, and biochemistry. Other potential future directions include exploring its potential as a novel drug candidate, studying its effects on drug metabolism, and developing new synthetic methods for its preparation. Additionally, further research is needed to explore its potential use in other areas, such as materials science and industrial applications.

Synthesis Methods

The synthesis of methyl 3-bromo-6-formylpyridine-2-carboxylate involves the reaction of 3-bromo-6-formylpyridine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction is typically complete within 1-2 hours and yields a product with a purity of greater than 95%.

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, brominated organic compounds should be handled with care as they can be hazardous .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-6-formylpyridine-2-carboxylate involves the bromination of 2-methyl-6-formylpyridine-3-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "2-methyl-6-formylpyridine-3-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2-methyl-6-formylpyridine-3-carboxylic acid with bromine in the presence of sulfuric acid to yield methyl 3-bromo-6-formylpyridine-2-carboxylic acid.", "Step 2: Esterification of methyl 3-bromo-6-formylpyridine-2-carboxylic acid with methanol in the presence of sodium hydroxide to yield methyl 3-bromo-6-formylpyridine-2-carboxylate." ] }

CAS RN

1379358-38-9

Molecular Formula

C8H6BrNO3

Molecular Weight

244

Purity

95

Origin of Product

United States

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